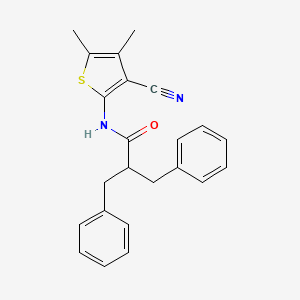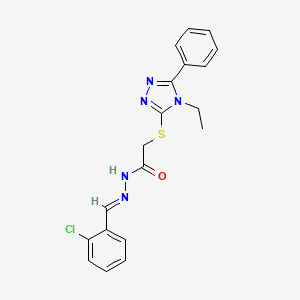![molecular formula C32H42N4O6 B11657834 3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-propoxyphenyl)pyrrolidine-2,5-dione]](/img/structure/B11657834.png)
3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-propoxyphenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione moieties and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the propoxyphenyl groups through nucleophilic substitution reactions. The final steps involve the coupling of the hexylamine linker and the formation of the final product under controlled conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: Similar in structure but contains a tetrazine moiety.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Contains an acrylamide group instead of the propoxyphenyl groups.
Uniqueness
3-[(6-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]AMINO}HEXYL)AMINO]-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H42N4O6 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
3-[6-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]hexylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H42N4O6/c1-3-19-41-25-13-9-23(10-14-25)35-29(37)21-27(31(35)39)33-17-7-5-6-8-18-34-28-22-30(38)36(32(28)40)24-11-15-26(16-12-24)42-20-4-2/h9-16,27-28,33-34H,3-8,17-22H2,1-2H3 |
InChI Key |
UIZBCCFUSRDCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCCCCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11657771.png)
![N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide](/img/structure/B11657775.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11657788.png)
![(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11657789.png)
![2-{4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-3-phenyl-1H-pyrazol-1-yl}acetamide](/img/structure/B11657792.png)
![5-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11657798.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11657806.png)
![5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione](/img/structure/B11657820.png)
![ethyl {2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11657832.png)

![(5E)-3-[3-Oxo-3-(10H-phenothiazin-10-YL)propyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11657841.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B11657846.png)
